Cas no 1261877-52-4 (Methyl 2-(3-amino-4-bromophenyl)acetate)

1261877-52-4 structure
اسم المنتج:Methyl 2-(3-amino-4-bromophenyl)acetate
كاس عدد:1261877-52-4
وسط:C9H10BrNO2
ميغاواط:244.085201740265
CID:5323228
Methyl 2-(3-amino-4-bromophenyl)acetate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Methyl 2-(3-amino-4-bromophenyl)acetate
-
- نواة داخلي: 1S/C9H10BrNO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3
- مفتاح Inchi: HTVANLLQQYJNSM-UHFFFAOYSA-N
- ابتسامات: C(OC)(=O)CC1=CC=C(Br)C(N)=C1
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 3
Methyl 2-(3-amino-4-bromophenyl)acetate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7455327-0.5g |
methyl 2-(3-amino-4-bromophenyl)acetate |
1261877-52-4 | 95.0% | 0.5g |
$524.0 | 2025-02-20 | |
Enamine | EN300-7455327-0.25g |
methyl 2-(3-amino-4-bromophenyl)acetate |
1261877-52-4 | 95.0% | 0.25g |
$331.0 | 2025-02-20 | |
Enamine | EN300-7455327-10.0g |
methyl 2-(3-amino-4-bromophenyl)acetate |
1261877-52-4 | 95.0% | 10.0g |
$2884.0 | 2025-02-20 | |
Enamine | EN300-7455327-5.0g |
methyl 2-(3-amino-4-bromophenyl)acetate |
1261877-52-4 | 95.0% | 5.0g |
$1945.0 | 2025-02-20 | |
1PlusChem | 1P01K263-250mg |
Methyl 2-(3-amino-4-bromophenyl)acetate |
1261877-52-4 | 95% | 250mg |
$471.00 | 2024-07-09 | |
1PlusChem | 1P01K263-2.5g |
Methyl 2-(3-amino-4-bromophenyl)acetate |
1261877-52-4 | 95% | 2.5g |
$1688.00 | 2024-07-09 | |
Aaron | AR01K2EF-250mg |
Methyl 2-(3-amino-4-bromophenyl)acetate |
1261877-52-4 | 95% | 250mg |
$481.00 | 2025-02-14 | |
Aaron | AR01K2EF-5g |
Methyl 2-(3-amino-4-bromophenyl)acetate |
1261877-52-4 | 95% | 5g |
$2700.00 | 2023-12-16 | |
Aaron | AR01K2EF-500mg |
Methyl 2-(3-amino-4-bromophenyl)acetate |
1261877-52-4 | 95% | 500mg |
$746.00 | 2025-02-14 | |
Aaron | AR01K2EF-50mg |
Methyl 2-(3-amino-4-bromophenyl)acetate |
1261877-52-4 | 95% | 50mg |
$239.00 | 2025-02-14 |
Methyl 2-(3-amino-4-bromophenyl)acetate الوثائق ذات الصلة
-
1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
1261877-52-4 (Methyl 2-(3-amino-4-bromophenyl)acetate) منتجات ذات صلة
- 683770-43-6(N-2-(1,3-benzoxazol-2-yl)phenyl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)
- 1805247-88-4(Methyl 4-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate)
- 59253-91-7(prop-2-en-1-yl cyclopent-1-ene-1-carboxylate)
- 1355174-01-4(1-(5-Methyl-6-morpholin-4-yl-pyridin-3-yl)-propylamine)
- 853724-02-4(2-3-(Methoxycarbonyl)-1H-indol-1-ylacetic Acid)
- 154497-82-2(2-Iodo-3-methoxy-6-methylpyridine)
- 1016332-15-2(5-Chloro-4-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine)
- 865267-78-3(Benzamide, 3-[(hexahydro-1H-azepin-1-yl)sulfonyl]-N-(5-methyl-2-thiazolyl)-)
- 1247443-88-4(3-(1-Methyl-1h-1,2,4-triazol-5-yl)propanoic acid)
- 2246622-34-2(2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:1261877-52-4)Methyl 2-(3-amino-4-bromophenyl)acetate

نقاء:99%
كمية:1g
الأسعار ($):470